molecular formula C6H4BrF2NO B567009 3-Bromo-2-(difluoromethoxy)pyridine CAS No. 1214345-30-8

3-Bromo-2-(difluoromethoxy)pyridine

Cat. No.: B567009
CAS No.: 1214345-30-8
M. Wt: 224.005
InChI Key: NBQNVZVXSBNLGN-UHFFFAOYSA-N
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Description

3-Bromo-2-(difluoromethoxy)pyridine: is a chemical compound with the molecular formula C6H4BrF2NO . It is a pyridine derivative, characterized by the presence of bromine and difluoromethoxy groups attached to the pyridine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-2-(difluoromethoxy)pyridine typically involves the bromination of 2-(difluoromethoxy)pyridine. One common method is the use of bromine in the presence of a catalyst or under specific reaction conditions to achieve selective bromination at the desired position on the pyridine ring .

Industrial Production Methods: Industrial production methods for this compound may involve large-scale bromination reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-2-(difluoromethoxy)pyridine can undergo various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: 3-Bromo-2-(difluoromethoxy)pyridine is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules through various coupling and substitution reactions .

Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug design. Its unique structure allows for the modification of biological activity and the development of new therapeutic agents .

Industry: In the chemical industry, this compound is utilized in the production of agrochemicals, pharmaceuticals, and specialty chemicals. Its reactivity and versatility make it valuable for the synthesis of a wide range of products .

Comparison with Similar Compounds

Comparison: 3-Bromo-2-(difluoromethoxy)pyridine is unique due to the specific positioning of the bromine and difluoromethoxy groups on the pyridine ring. This positioning can influence its reactivity and the types of reactions it can undergo. Compared to similar compounds, it may offer distinct advantages in terms of selectivity and efficiency in certain synthetic applications .

Properties

IUPAC Name

3-bromo-2-(difluoromethoxy)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BrF2NO/c7-4-2-1-3-10-5(4)11-6(8)9/h1-3,6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBQNVZVXSBNLGN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)OC(F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BrF2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30744763
Record name 3-Bromo-2-(difluoromethoxy)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30744763
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1214345-30-8
Record name 3-Bromo-2-(difluoromethoxy)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30744763
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-bromo-2-(difluoromethoxy)pyridine
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